molecular formula C11H18N4 B6259659 5-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-2-amine CAS No. 748183-23-5

5-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-2-amine

Cat. No.: B6259659
CAS No.: 748183-23-5
M. Wt: 206.3
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Description

5-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-2-amine is a chemical compound characterized by the presence of a pyridine ring substituted with an amine group and a pyrrolidine ring containing a dimethylamino group.

Mechanism of Action

Target of Action

The primary target of 5-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-2-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

The compound interacts with its target, CDK2, by binding to the active site of the enzyme . The binding affinity (KD) of this compound for CDK2 is reported to be 0.004 μM . This interaction results in the inhibition of CDK2, thereby affecting the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the arrest of cell proliferation and potentially induce cell death .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to its small size and the presence of polar groups, which could facilitate its absorption and distribution .

Result of Action

The inhibition of CDK2 by this compound can lead to the arrest of cell proliferation and potentially induce cell death . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution . Additionally, the presence of other substances, such as proteins or other drugs, can also affect the compound’s action by altering its bioavailability or its interaction with its target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-2-amine typically involves the reaction of 2-chloropyridine with 3-(dimethylamino)pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-2-amine
  • 3-(dimethylamino)pyrrolidine
  • 2-chloropyridine
  • Pyrrolidine-2,5-dione

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

748183-23-5

Molecular Formula

C11H18N4

Molecular Weight

206.3

Purity

94

Origin of Product

United States

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